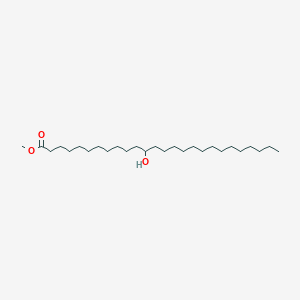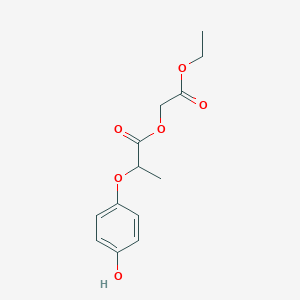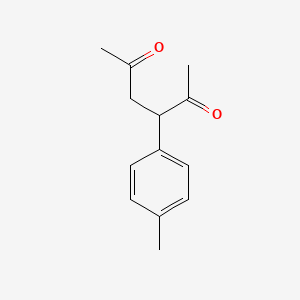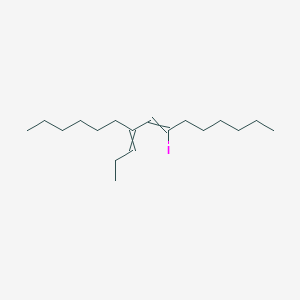
7-Iodo-9-propylidenepentadec-7-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Iodo-9-propylidenepentadec-7-ene is an organic compound with the molecular formula C18H33I It is a derivative of pentadecene, where the iodine atom is attached to the seventh carbon, and a propylidene group is attached to the ninth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-9-propylidenepentadec-7-ene typically involves the iodination of a suitable precursor. One common method is the reaction of 7-pentadecene with iodine in the presence of a catalyst. The reaction conditions often include:
Solvent: A non-polar solvent like hexane or toluene.
Temperature: Mild temperatures, typically around 25-50°C.
Catalyst: A Lewis acid such as aluminum chloride (AlCl3) to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Continuous Flow Reactors: These reactors provide a controlled environment for the reaction, ensuring consistent product quality.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Iodo-9-propylidenepentadec-7-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The double bond in the propylidene group can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used to replace the iodine atom.
Addition Reactions: Reagents like hydrogen bromide (HBr) or borane (BH3) can add across the double bond.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the compound to form different derivatives.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 7-azido-9-propylidenepentadec-7-ene or 7-thiocyanato-9-propylidenepentadec-7-ene can be formed.
Addition Products: Addition of HBr can yield 7-bromo-9-propylidenepentadec-7-ene.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can produce alkanes or alcohols.
Applications De Recherche Scientifique
7-Iodo-9-propylidenepentadec-7-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of iodine-containing compounds with biological molecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 7-Iodo-9-propylidenepentadec-7-ene involves its interaction with molecular targets through its iodine and propylidene groups. The iodine atom can participate in halogen bonding, while the propylidene group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Iodo-9-propylidenepentadec-7-ene: Unique due to the presence of both iodine and a propylidene group.
7-Bromo-9-propylidenepentadec-7-ene: Similar structure but with a bromine atom instead of iodine.
7-Chloro-9-propylidenepentadec-7-ene: Contains a chlorine atom in place of iodine.
7-Fluoro-9-propylidenepentadec-7-ene: Fluorine atom replaces iodine.
Uniqueness
This compound is unique due to the larger atomic radius and higher reactivity of iodine compared to other halogens. This makes it more suitable for specific applications where strong halogen bonding and high reactivity are desired.
Propriétés
Numéro CAS |
827033-86-3 |
|---|---|
Formule moléculaire |
C18H33I |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
7-iodo-9-propylidenepentadec-7-ene |
InChI |
InChI=1S/C18H33I/c1-4-7-9-11-14-17(13-6-3)16-18(19)15-12-10-8-5-2/h13,16H,4-12,14-15H2,1-3H3 |
Clé InChI |
AAIOSWLZUDREDL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=CCC)C=C(CCCCCC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone](/img/structure/B14225923.png)
![3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one](/img/structure/B14225937.png)
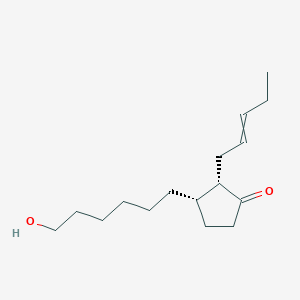
![1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one](/img/structure/B14225942.png)
![1-Hexanone, 1-[1,1'-biphenyl]-4-yl-6-hydroxy-](/img/structure/B14225954.png)
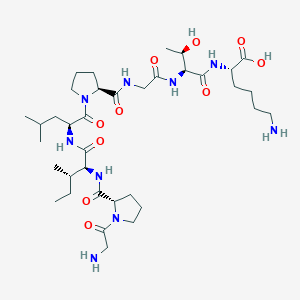
![N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide](/img/structure/B14225967.png)

![2-[4-Bromo-5-(trimethylsilyl)furan-2-yl]pyridine](/img/structure/B14225973.png)
![n-Propyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea](/img/structure/B14225979.png)
